Chloromethyl silane

Organosilicon Chemistry Electrophilic Aromatic Substitution Reaction Condition Optimization

Chloromethyl silane (CH₅ClSi, MW 80.59 g/mol) is a monofunctional organosilicon compound containing a single chloromethyl group directly bonded to silicon. This molecule exhibits a boiling point of 31.26 °C (estimate) and a density of 0.9286 g/cm³.

Molecular Formula CH5ClSi
Molecular Weight 80.586
CAS No. 10112-09-1
Cat. No. B595099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl silane
CAS10112-09-1
Molecular FormulaCH5ClSi
Molecular Weight80.586
Structural Identifiers
SMILESC([SiH3])Cl
InChIInChI=1S/CH5ClSi/c2-1-3/h1H2,3H3
InChIKeyAZFVLHQDIIJLJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethyl Silane (CAS 10112-09-1): Core Chemical Identity, Physical Properties, and Procurement Fundamentals


Chloromethyl silane (CH₅ClSi, MW 80.59 g/mol) is a monofunctional organosilicon compound containing a single chloromethyl group directly bonded to silicon [1]. This molecule exhibits a boiling point of 31.26 °C (estimate) and a density of 0.9286 g/cm³ . It is characterized by high reactivity with water, releasing hydrogen chloride and forming silanols, which subsequently condense into siloxane networks . As a primary intermediate in the synthesis of functional silanes and silicones, it serves as a crucial building block for introducing the chloromethyl moiety into more complex organosilicon architectures [1].

Why Chloromethyl Silane Cannot Be Substituted by Common Methylchlorosilane Analogs: The Cost of Functional Specificity


The unique reactivity profile of chloromethyl silane (CH₂Cl–SiH₃) arises from the interplay between its electrophilic carbon-chlorine bond and its hydridic silicon-hydrogen bonds, a combination absent in typical methylchlorosilanes (e.g., MeSiCl₃, Me₂SiCl₂) [1]. While analogs may contain silicon-chlorine bonds, the carbon-bound chlorine in chloromethyl silane provides a distinct orthogonal reaction center for nucleophilic displacement, enabling selective functionalization pathways that are inaccessible to compounds lacking this motif [2]. Furthermore, the electronic influence of the chloromethyl group on the silicon center significantly alters its reactivity in critical transformations like Friedel-Crafts alkylation and thermal rearrangement, where simple methyl or chloro-substituted silanes exhibit vastly different reaction temperatures, yields, and product selectivity [3].

Quantitative Differentiation of Chloromethyl Silane vs. Closest Analogs: A Head-to-Head Evidence Assessment


Friedel-Crafts Alkylation Reactivity: Elevated Temperature Requirement and Product Stability vs. Methyl-Substituted Chloromethylsilanes

In the aluminum chloride-catalyzed Friedel-Crafts alkylation of benzene with (ω-chloroalkyl)silanes, chloromethyl silane (m=0, n=1) requires a reaction temperature of 200 °C for the alkylation to proceed, whereas chloromethylsilanes with methyl substituents on silicon, such as (chloromethyl)trimethylsilane (m=3, n=1), react at room temperature but undergo decomposition to yield trimethylchlorosilane, toluene, and xylene instead of the desired (trimethylsilylmethyl)benzene [1].

Organosilicon Chemistry Electrophilic Aromatic Substitution Reaction Condition Optimization

Thermal Rearrangement Barrier: Higher Activation Energy vs. Dimethyl- and Vinyl-Substituted Analogs

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal that the thermal rearrangement of chloromethyl silane to methylchlorosilane proceeds with an energy barrier of 217.4 kJ/mol, significantly higher than the barriers for (chloromethyl)dimethylsilane (201.6 kJ/mol) and (chloromethyl)vinylsilane (208.7 kJ/mol) [1].

Computational Chemistry Organosilicon Thermal Stability Reaction Mechanism

Grignard Reaction Selectivity: Controlled C-Si vs. C-C Coupling Product Distribution

In the Grignard reaction of bis(chloromethyl)dimethylsilane with trimethylchlorosilane in THF, the product distribution is highly dependent on the molar ratio of reactants. At a 2/1 mole ratio of trimethylchlorosilane to bis(chloromethyl)dimethylsilane of 2, the intermolecular C-Si coupling product 3 is formed in 16% yield, while polymeric C-C coupling products 4 are formed in 60% yield. Increasing the ratio to 16 increases the yield of the desired C-Si coupling product 3 to 47% while reducing the polymeric byproducts 4 to 40% [1].

Organometallic Synthesis Grignard Chemistry Si-C Bond Formation

Surface Modification Reactivity Hierarchy: Class-Level Inference for Silica Functionalization Efficiency

While direct quantitative comparison for chloromethyl silane is limited in the open literature, a class-level reactivity hierarchy for chloromethylsilanes on silica surfaces has been established by XPS, DRIFT, and ²⁹Si MAS NMR. The reactivity scale for surface modification was determined as: trimethylchlorosilane (TMCS) > dimethyldichlorosilane (DCDMS) > methyltrichlorosilane (MTCS) > tetrachlorosilane (TCS) [1].

Surface Chemistry Silane Coupling Agents Nano- and Microfabrication

High-Value Application Scenarios for Chloromethyl Silane: Where Quantitative Differentiation Drives Performance


High-Temperature Electrophilic Aromatic Substitution in Pharmaceutical and Agrochemical Synthesis

The requirement of 200 °C for Friedel-Crafts alkylation with chloromethyl silane (vs. room temperature decomposition of methyl-substituted analogs) makes it the preferred chloromethyl source for high-temperature electrophilic aromatic substitution reactions [1]. This is particularly relevant in the synthesis of thermally robust pharmaceutical intermediates and agrochemical building blocks where reaction conditions exceed the stability limit of trimethylsilylmethyl chlorides.

Thermally Robust Polymer and Advanced Material Precursors

The elevated thermal rearrangement barrier of 217.4 kJ/mol for chloromethyl silane ensures greater stability during high-temperature processing steps common in polymer and advanced material synthesis [1]. This translates to fewer unwanted rearrangements and purer products in applications such as silicone elastomer production and silicon carbide (SiC) ceramic precursor synthesis.

Tunable Organosilicon Synthesis via Stoichiometric Grignard Reaction Control

The ability to modulate the yield of desired C-Si coupling products from 16% to 47% by adjusting reactant stoichiometry offers synthetic chemists a powerful tool for process optimization [1]. This is invaluable in the kilogram-scale production of specialty organosilicon compounds where yield maximization and byproduct minimization are critical economic drivers.

Predictable Silica and Glass Surface Functionalization

The class-level reactivity hierarchy positions monofunctional chloromethyl silane as a high-reactivity agent for silica surface modification, ensuring rapid and efficient grafting of the chloromethyl functionality onto hydroxylated surfaces [1]. This is essential in the manufacturing of chromatographic stationary phases, specialty coatings, and adhesion promoters where consistent surface coverage is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloromethyl silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.